3-chloro-D-alanine

Alanine Racemase Enzyme Kinetics Enantioselectivity

This D-enantiomer (CAS 39217-38-4) is a mechanism-based inactivator of alanine racemase (Ki=0.005 mM) and glutamate racemase (MurI), disrupting peptidoglycan biosynthesis. Unlike the L-isomer, only the D-enantiomer delivers competitive inhibition (>300-fold greater Ki). Exhibits differential bacterial sensitivity—potent against E. coli and S. mutans (selective at 1 mM), resistant in P. gingivalis. Synergy with D-cycloserine reduces M. tuberculosis MIC 20-fold. For chiral peptide synthesis, only this stereoisomer ensures correct chirality. Request a bulk quote today.

Molecular Formula C3H6ClNO2
Molecular Weight 123.54 g/mol
CAS No. 39217-38-4
Cat. No. B3133523
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-D-alanine
CAS39217-38-4
Synonyms3-chloro-D-alanine
3-chloroalanine
3-chloroalanine hydrochloride, (D-Ala)-isomer
3-chloroalanine hydrochloride, (DL-Ala)-isomer
3-chloroalanine hydrochloride, (L-Ala)-isomer
3-chloroalanine, (D-Ala)-isomer
3-chloroalanine, (DL-Ala)-isomer
3-chloroalanine, (L-Ala)-isomer
beta-chloro-D-alanine
beta-chloro-L-alanine
beta-chloroalanine
N-chloroalanine
Molecular FormulaC3H6ClNO2
Molecular Weight123.54 g/mol
Structural Identifiers
SMILESC(C(C(=O)O)N)Cl
InChIInChI=1S/C3H6ClNO2/c4-1-2(5)3(6)7/h2H,1,5H2,(H,6,7)
InChIKeyASBJGPTTYPEMLP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Chloro-D-alanine (CAS 39217-38-4): Overview and Procurement Relevance


3-Chloro-D-alanine (CAS 39217-38-4) is a halogenated D-amino acid analog and a D-alanine derivative [1]. It acts as a mechanism-based inactivator of several pyridoxal 5′-phosphate (PLP)-dependent enzymes crucial for bacterial cell wall biosynthesis, most notably alanine racemase (Alr) and, in specific species, glutamate racemase (MurI) [2][3]. Its primary utility in research and industrial settings stems from its targeted disruption of peptidoglycan synthesis and its utility as a chiral building block in peptide and peptidomimetic synthesis .

Why 3-Chloro-D-alanine Cannot Be Substituted by Other Alanine Derivatives or Racemates in Research and Development


The biological activity of 3-chloro-D-alanine is highly stereospecific, enantioselective, and target-selective relative to its L-isomer, non-halogenated analogs, and even other β-haloalanines. Generic substitution with 3-chloro-L-alanine or the DL-racemate introduces significantly different inhibition kinetics (non-competitive vs. competitive, and a >300-fold difference in Ki), leading to different downstream biological effects [1]. Furthermore, its primary molecular target shifts depending on the bacterial species, a nuance not observed with broad-spectrum alternatives like D-cycloserine [2]. For chemical synthesis applications, only the specific stereoisomer (CAS 39217-38-4) ensures the correct chirality for peptide and peptidomimetic design .

Quantitative Differentiation of 3-Chloro-D-alanine Against Key Comparators


Enantioselective Inhibition of Alanine Racemase: D- vs. L-Enantiomer Kinetics

Detailed kinetic studies demonstrate that the D- and L-enantiomers of 3-chloroalanine inhibit alanine racemase with strikingly different potencies and mechanisms [1]. The D-enantiomer acts as a potent competitive inhibitor (Ki = 0.005 mM), while the L-enantiomer is a significantly weaker, non-competitive inhibitor (Ki = 1.71 mM) [1]. This indicates that only the D-form effectively mimics the natural D-alanine substrate at the enzyme's active site, leading to an over 340-fold difference in binding affinity [1].

Alanine Racemase Enzyme Kinetics Enantioselectivity Antibacterial Cell Wall Synthesis

Differential Sensitivity of Oral Bacteria: A Basis for Selective Microbiological Applications

Studies using 3-chloro-DL-alanine (3CA) reveal a stark dichotomy in bacterial sensitivity at a concentration of 1 mM [1]. The compound effectively inhibits the growth of common pathogens like Streptococcus mutans and Escherichia coli, which are sensitive at this concentration [1]. In contrast, oral malodor-associated bacteria Fusobacterium nucleatum and Porphyromonas gingivalis are resistant to 1 mM 3CA [1]. This differential sensitivity is attributed to the presence of a specific resistance enzyme (L-methionine-α-deamino-γ-mercaptomethane-lyase) in the resistant strains [1].

Oral Microbiology Peptidoglycan Synthesis Selective Inhibition Differential Susceptibility Antibacterial

Synergistic Potentiation of D-Cycloserine: A Differentiated Role in Antimycobacterial Research

While D-cycloserine (DCS) is a clinically used antitubercular agent targeting peptidoglycan synthesis, its high toxicity limits its application [1]. Research demonstrates that β-chloro-D-alanine exhibits a powerful synergistic effect with DCS against Mycobacterium tuberculosis [1]. At a concentration significantly below its own minimal inhibitory concentration (MIC), β-chloro-D-alanine reduces the MIC of DCS from 50 mg/L to 2.5 mg/L, representing a 20-fold potentiation [1].

Mycobacterium tuberculosis Synergy D-Cycloserine MIC Reduction Peptidoglycan Inhibition

Species-Specific Inhibition of D-Amino Acid Oxidase (DAAO) as a Differentiating Tool

3-Chloro-D-alanine demonstrates species-dependent inhibition of D-amino acid oxidase (DAAO), an enzyme involved in the metabolism of D-serine, a key neuromodulator [1]. It exhibits a 33-fold higher potency against porcine DAAO (IC50 = 240 nM) compared to human DAAO (IC50 = 1,380 nM), and an even greater 58-fold difference relative to rat DAAO (IC50 = 7,990 nM) [1].

D-Amino Acid Oxidase Enzyme Inhibition Species Selectivity IC50 Neuroscience

Divergent Primary Target in Mycobacterium tuberculosis: A Unique Mechanism of Action

Contrary to its canonical role as an alanine racemase (Alr) inhibitor in many bacteria, 3-chloro-D-alanine (BCDA) exhibits a divergent primary target in Mycobacterium tuberculosis [1]. Studies show that BCDA is a very poor inhibitor of recombinant M. tuberculosis Alr but is a potent, mechanism-based inactivator of glutamate racemase (MurI), another essential enzyme in early peptidoglycan biosynthesis [1]. This represents a species-specific shift in its molecular mechanism.

Mycobacterium tuberculosis Glutamate Racemase Alanine Racemase Mechanism of Action Peptidoglycan

Targeted Application Scenarios for 3-Chloro-D-alanine Based on Quantified Evidence


Mechanistic Studies of Peptidoglycan Biosynthesis in Gram-Positive and Gram-Negative Bacteria

The compound's well-characterized, enantioselective inhibition of alanine racemase (Ki = 0.005 mM) [1] and its broader impact on peptidoglycan synthesis make it an ideal chemical probe for dissecting the D-alanine branch of cell wall formation. Its differential effects on various bacterial species (e.g., sensitive E. coli vs. resistant P. gingivalis) [2] allow for comparative mechanistic studies to understand intrinsic resistance mechanisms.

Development of Selective Media for Oral Microbiology

The documented differential sensitivity of oral bacteria to 1 mM 3-chloro-DL-alanine provides a quantitative basis for its use as a selective agent [2]. It can be incorporated into culture media to specifically inhibit the growth of S. mutans while allowing the growth of F. nucleatum and P. gingivalis, facilitating the study of complex oral microbial communities and the isolation of malodor-associated pathogens [2].

Research on Synergistic Antimycobacterial Therapies

The quantified synergy with D-cycloserine, which reduces its MIC 20-fold (from 50 to 2.5 mg/L) against M. tuberculosis [3], positions 3-chloro-D-alanine as a key compound for investigating combination therapy strategies. This application is particularly relevant for studies aimed at reducing the toxicity of existing drugs or overcoming certain forms of resistance.

Investigating Glutamate Racemase (MurI) as a Target in Mycobacterium tuberculosis

The unique finding that 3-chloro-D-alanine acts as a mechanism-based inactivator of MurI in M. tuberculosis, while being a poor inhibitor of its canonical Alr target [4], makes it a specialized tool for studying MurI enzymology. It can be used in biochemical assays and structural biology efforts to understand this essential enzyme and to screen for or design novel MurI-specific inhibitors.

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